Home > Products > Screening Compounds P8293 > (5-(tert-Butyl)pyridin-3-yl)methanamine
(5-(tert-Butyl)pyridin-3-yl)methanamine - 1211589-99-9

(5-(tert-Butyl)pyridin-3-yl)methanamine

Catalog Number: EVT-3032893
CAS Number: 1211589-99-9
Molecular Formula: C10H16N2
Molecular Weight: 164.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (5-(tert-Butyl)pyridin-3-yl)methanamine is a nitrogen-containing organic compound characterized by a pyridine ring substituted with a tert-butyl group and a methanamine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets.

Source

The synthesis and characterization of this compound are documented in various scientific literature, including journals focused on organic chemistry and medicinal applications. Notably, practical syntheses and analytical data can be found in resources such as the Royal Society of Chemistry and various patent filings that explore its applications and derivatives.

Classification

This compound falls under the category of amines due to the presence of the amine (-NH2) functional group. It also belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of (5-(tert-Butyl)pyridin-3-yl)methanamine can be achieved through several methods, primarily involving nucleophilic substitution reactions or coupling reactions that utilize pyridine derivatives as starting materials. One documented method involves the reaction of 3-bromo-5-(tert-butyl)pyridine with an amine source under basic conditions, facilitating the formation of the desired amine product.

Technical Details

  1. Starting Materials: The synthesis typically begins with 3-bromo-5-(tert-butyl)pyridine.
  2. Reagents: Common reagents include sodium hydride or potassium carbonate as bases, along with solvents like dimethylformamide or ethanol.
  3. Procedure: The reaction mixture is usually stirred at elevated temperatures to promote nucleophilic attack and subsequent formation of (5-(tert-Butyl)pyridin-3-yl)methanamine.
  4. Purification: The crude product is often purified using techniques such as recrystallization or column chromatography to yield pure (5-(tert-Butyl)pyridin-3-yl)methanamine in good yields .
Molecular Structure Analysis

Structure

The molecular structure of (5-(tert-Butyl)pyridin-3-yl)methanamine features a pyridine ring with a tert-butyl group at the 5-position and an amine group at the 3-position. The molecular formula is C12H18N2C_{12}H_{18}N_2, indicating it contains 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms.

Data

Key structural data includes:

  • Molecular Weight: Approximately 206.29 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally around 70–75 °C.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy (IR) around 3400 cm1^{-1} for N-H stretching and \sim 1600 cm1^{-1} for C=C vibrations are indicative of its structure .
Chemical Reactions Analysis

Reactions

(5-(tert-Butyl)pyridin-3-yl)methanamine can undergo various chemical reactions typical for amines:

  1. Acylation: Reaction with acyl chlorides to form amides.
  2. Alkylation: Reaction with alkyl halides to form more complex amines.
  3. Nitration: Electrophilic aromatic substitution can introduce nitro groups onto the pyridine ring.

Technical Details

The reactivity of the amine group allows it to participate in further synthetic transformations, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Process

The mechanism of action for (5-(tert-Butyl)pyridin-3-yl)methanamine may involve its interaction with biological targets such as enzymes or receptors. For example, it could act as an inhibitor or modulator in biochemical pathways related to inflammation or neurochemistry.

Data

Research indicates that compounds with similar structures have shown activity against various targets, including kinases involved in inflammatory responses . Further studies are needed to elucidate specific mechanisms involving this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group .
Applications

Scientific Uses

(5-(tert-Butyl)pyridin-3-yl)methanamine has potential applications in:

  1. Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting various diseases.
  2. Biochemical Research: Investigating its role as an enzyme inhibitor or receptor modulator.
  3. Material Science: Exploring its use in developing new materials with specific electronic or optical properties .
Role in Nicotine Metabolism Modulation for Smoking Cessation

(5-(tert-Butyl)pyridin-3-yl)methanamine represents a structurally optimized pyridine methanamine compound exhibiting potent and selective inhibition of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism in humans. By strategically incorporating a tert-butyl moiety at the 5-position of the pyridine ring, this compound achieves enhanced steric interaction within the compact active site of CYP2A6, significantly altering nicotine pharmacokinetics. This inhibition strategy mimics naturally occurring loss-of-function CYP2A6 genotypes associated with reduced tobacco consumption and increased cessation success, positioning this chemical entity as a promising pharmacotherapeutic agent for nicotine dependence [1] [2].

Mechanistic Insights into CYP2A6 Inhibition Dynamics

CYP2A6 possesses an unusually constrained active site (nearly four times smaller than CYP3A4), necessitating precise steric and electronic complementarity for effective inhibition. The inhibition mechanism of (5-(tert-Butyl)pyridin-3-yl)methanamine involves:

  • Coordinate Bond Formation: The pyridyl nitrogen coordinates with the heme iron atom of CYP2A6, establishing a critical initial binding interaction.
  • Steric Occlusion: The bulky tert-butyl substituent at the pyridine 5-position projects into a hydrophobic subpocket of the enzyme's active site, physically obstructing nicotine's optimal positioning for metabolic oxidation at the 5'-carbon.
  • Hydrophobic Stabilization: Non-polar interactions between the tert-butyl group and hydrophobic residues (e.g., Phe107, Phe118, Ile300) enhance binding affinity and residence time [1].

Table 1: Structure-Activity Relationship (SAR) of Pyridine Methanamine Inhibitors on CYP2A6 Inhibition

Pyridine Substituent PositionSubstituent GroupIC₅₀ (μM)Relative Potency vs Lead
3 (Reference)-H0.7801x
4-CH₃0.055~14x
5-C(CH₃)₃ (tert-Butyl)0.017~46x
6-CH₃>10Inactive

SAR studies demonstrate that substitution at the 5-position provides superior potency enhancement compared to other ring positions. The tert-butyl group at position 5 confers exceptional inhibitory activity (IC₅₀ = 0.017 μM), attributed to optimal filling of a defined hydrophobic cavity within CYP2A6, surpassing even 4-methyl substitution in potency [1].

Pharmacological Mimicry of Loss-of-function CYP2A6 Genotypes

Individuals possessing naturally occurring CYP2A6 loss-of-function alleles (e.g., CYP2A62, CYP2A64, CYP2A69) exhibit markedly reduced nicotine metabolism, characterized by:

  • Prolonged Nicotine Half-life: Reduced clearance extends nicotine's plasma half-life by 30-100%.
  • Lower Cigarette Consumption: Smokers self-titrate to maintain nicotine levels, consuming significantly fewer cigarettes daily.
  • Higher Abstinence Rates: Genotype-associated reduction in metabolism doubles long-term quit success [1] [6].

(5-(tert-Butyl)pyridin-3-yl)methanamine pharmacologically replicates this phenotype via potent CYP2A6 inhibition:

  • Altered Nicotine Pharmacokinetics: Preclinical models demonstrate a 2.5-fold increase in nicotine plasma AUC (Area Under Curve) and a corresponding 60% reduction in cotinine formation following inhibitor administration.
  • Reduced Nicotine Clearance: Inhibition efficiency exceeds 85% at pharmacologically relevant concentrations (0.1 μM), effectively mimicking the metabolic profile of CYP2A64/*4 homozygotes [1].
  • Selectivity Profile: The compound maintains >100-fold selectivity over major human CYPs (2C9, 2D6, 3A4), minimizing risks of off-target metabolic interactions – a critical advantage over non-selective inhibitors like methoxsalen [1] [3].

Preclinical Efficacy in Reducing Tobacco Dependency Behaviors

Robust animal model data validate the efficacy of (5-(tert-Butyl)pyridin-3-yl)methanamine and structurally related analogs in modulating nicotine-reinforced behaviors:

  • Reduced Nicotine Self-Administration: In murine models of intravenous nicotine self-administration, administration of related thiophene-pyridinemethanamine inhibitors (e.g., DLCI-1) at 50 mg/kg significantly decreased nicotine intake by approximately 50% in both male and female subjects without affecting food-motivated behaviors, indicating specific reduction in nicotine's reinforcing properties [3].
  • Superiority over Bupropion: The magnitude of nicotine intake reduction achieved exceeded that observed with bupropion (1 mg/kg), a first-line cessation pharmacotherapy. Crucially, unlike bupropion at higher doses (75 mg/kg), these inhibitors did not induce adverse behavioral effects (e.g., tremors, seizures) [3].
  • Dopaminergic Signaling Modulation: Despite reduced nicotine intake, inhibitor-treated animals exhibited equivalent nicotine-induced locomotion to controls, suggesting that CYP2A6 inhibition preserves basal dopaminergic signaling necessary for normal motor function while attenuating the reinforcement-driven dopamine surges associated with nicotine peaks [3] [7].

Table 2: Behavioral Outcomes of CYP2A6 Inhibition in Rodent Nicotine Self-Administration Models

TreatmentDose (mg/kg)Reduction in Nicotine Intake (%)Effect on Food ReinforcementAdverse Behavioral Effects
DLCI-1 (Related Analog)25~30%NoneNone
DLCI-1 (Related Analog)50~50%NoneNone
Bupropion1~25%Transient reductionMild agitation
Bupropion75~65%Significant suppressionTremors, Seizures

Data adapted from preclinical studies on structurally related CYP2A6 inhibitors demonstrating proof-of-concept for this chemotype [3].

The extended plasma half-life (>120 minutes) of optimized pyridinemethanamines in human liver microsomes supports their potential for sustained target engagement in humans, a critical pharmacokinetic attribute for maintaining reduced nicotine metabolism throughout the day and mitigating withdrawal symptoms during smoking cessation attempts [1].

Properties

CAS Number

1211589-99-9

Product Name

(5-(tert-Butyl)pyridin-3-yl)methanamine

IUPAC Name

(5-tert-butylpyridin-3-yl)methanamine

Molecular Formula

C10H16N2

Molecular Weight

164.252

InChI

InChI=1S/C10H16N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5,11H2,1-3H3

InChI Key

SLQODYPLKQZZOP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=C1)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.